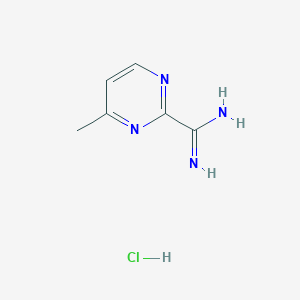

4-Methylpyrimidine-2-carboxamidine hydrochloride

概要

説明

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₄. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

準備方法

The synthesis of 4-Methylpyrimidine-2-carboxamidine hydrochloride typically involves the reaction of 4-methylpyrimidine with cyanamide in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the carboxamidine group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and concentration of reactants .

化学反応の分析

Nucleophilic Substitution Reactions

The amidine group in 4-methylpyrimidine-2-carboxamidine hydrochloride acts as a strong nucleophile, enabling reactions with electrophilic substrates.

-

Example : Reaction with 5-bromotriazine derivatives under mild conditions yields triazine-pyrimidine hybrids.

| Substrate | Product | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromotriazine | Triazine-pyrimidine hybrid | 1,4-dioxane | 0–30 | 9.0 g |

Condensation Reactions

The amidine group participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

-

Example : Reaction with α,β-unsaturated esters (e.g., propiolates) in the presence of MgI₂ produces 2,6-disubstituted pyrimidine-5-carboxylates .

Salt Formation and Acid-Base Reactivity

As a hydrochloride salt, the compound undergoes deprotonation under basic conditions to liberate the free amidine base, enhancing its nucleophilicity.

-

Deprotonation :

Coupling Reactions

The amidine moiety facilitates coupling with carboxylic acids or acyl chlorides to form amide bonds.

| Coupling Partner | Product Type | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-trifluoromethylphenyl isocyanate | Urea derivative | THF | 25–64 | 81.6% |

Key Research Findings

-

Inhibitor Synthesis : Pyrimidine-4-carboxamide derivatives (structurally analogous) are optimized as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), highlighting the role of substituents at R₂ and R₃ positions in potency .

-

Anti-inflammatory Activity : Pyrimidine carboxamides exhibit activity by modulating COX-2 and nitric oxide synthase, with IC₅₀ values ranging from 23.8–42.1 μM .

-

Synthetic Flexibility : The compound’s reactivity allows modular derivatization, enabling applications in medicinal chemistry and materials science .

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Research indicates that 4-methylpyrimidine-2-carboxamidine hydrochloride may exhibit anticancer properties. It is involved in the development of compounds that inhibit angiogenesis, a critical process in tumor growth. For instance, derivatives of this compound have been investigated for their ability to interfere with pathways that promote cancer cell proliferation and metastasis .

Anti-inflammatory and Cytoprotective Properties

The compound has also been studied for its anti-inflammatory effects. It acts as an inhibitor of lipoxygenase synthesis, which is relevant in treating inflammatory diseases such as asthma and arthritis. Additionally, it has shown potential as a cytoprotective agent, offering protective effects against cellular damage in various conditions .

Gastrointestinal Disorders

this compound derivatives have been explored for their ability to treat gastrointestinal disorders, including peptic ulcers. Their mechanism involves modulating gastric acid secretion and providing relief from hyperacidity, thereby promoting healing of the gastric mucosa .

Synthetic Chemistry Applications

Ligand in Catalysis

In synthetic chemistry, this compound serves as a ligand in nickel-catalyzed cross-coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules, allowing for the efficient formation of carbon-carbon bonds under mild conditions. The ligand's ability to stabilize nickel catalysts enhances reaction yields and selectivity .

Biological Research Applications

Biochemical Studies

The compound is utilized in biochemical research to study enzyme inhibition and cellular signaling pathways. By acting on specific enzymes involved in inflammatory responses or cancer progression, researchers can better understand disease mechanisms and develop targeted therapies.

Case Studies

作用機序

The mechanism of action of 4-Methylpyrimidine-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes. The compound may also interfere with the synthesis of nucleic acids, thereby exerting its antimicrobial effects .

類似化合物との比較

4-Methylpyrimidine-2-carboxamidine hydrochloride can be compared with other pyrimidine derivatives, such as:

2-Aminopyrimidine: Known for its use in the synthesis of pharmaceuticals.

4,6-Dihydroxypyrimidine: Used in the development of antiviral drugs.

2,4-Diaminopyrimidine: Studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of pyrimidine, a class known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. The exploration of its biological activity has garnered attention due to its potential therapeutic applications.

- Molecular Formula : C₆H₉ClN₄

- Molecular Weight : 174.62 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methyl group and a carboxamidine functional group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It is believed to inhibit enzymes involved in inflammatory pathways, particularly through the suppression of COX-2 activity, which is crucial in the inflammatory response .

- Nucleic Acid Synthesis Interference : The compound may disrupt nucleic acid synthesis, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively reduces inflammation markers. It has shown a notable reduction in prostaglandin E2 (PGE2) levels in cell cultures treated with inflammatory stimuli.

| Treatment Condition | PGE2 Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Inflammatory Stimulus | 150 | 400 |

| 4-Methylpyrimidine Treatment | 100 | - |

Study on Anti-inflammatory Activity

A study published in the Royal Society of Chemistry examined the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The results indicated that it significantly suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

In another study focused on tuberculosis, derivatives of pyrimidines were screened for efficacy against Mycobacterium tuberculosis. While specific data on this compound was limited, related compounds showed promising results, suggesting potential for further exploration of this compound's effectiveness against drug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring can significantly alter their potency and selectivity. For instance, modifications that enhance lipophilicity tend to improve membrane permeability and bioavailability, which are critical for therapeutic efficacy .

特性

IUPAC Name |

4-methylpyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCLWGGAHPAYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。